molecular formula C28H32BrNO3 B13737596 1-(2-(4-Biphenylyloxy)ethyl)-4-phenylisonipecotic acid ethyl ester hydrobromide CAS No. 103097-50-3

1-(2-(4-Biphenylyloxy)ethyl)-4-phenylisonipecotic acid ethyl ester hydrobromide

Cat. No.: B13737596
CAS No.: 103097-50-3
M. Wt: 510.5 g/mol
InChI Key: MGWJPRPZJJFVAO-UHFFFAOYSA-N
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Description

Ethyl 4-Phenyl-1-[2-(4-Phenylphenoxy)ethyl]piperidin-1-ium-4-carboxylatebromide is a complex organic compound with a unique structure that includes a piperidine ring, phenyl groups, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-Phenyl-1-[2-(4-Phenylphenoxy)ethyl]piperidin-1-ium-4-carboxylatebromide typically involves multi-step organic reactions. One common method includes the reaction of 4-phenylphenol with 2-bromoethylamine to form the intermediate 2-(4-phenylphenoxy)ethylamine. This intermediate is then reacted with ethyl 4-phenylpiperidine-1-carboxylate under specific conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the piperidine ring, converting it to a piperidine derivative.

    Substitution: The bromide ion in the compound can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.

Major Products:

Scientific Research Applications

Ethyl 4-Phenyl-1-[2-(4-Phenylphenoxy)ethyl]piperidin-1-ium-4-carboxylatebromide has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-Phenyl-1-[2-(4-Phenylphenoxy)ethyl]piperidin-1-ium-4-carboxylatebromide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The phenyl groups and piperidine ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

    1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine: Shares a similar structure but with a pyrrolidine ring instead of a piperidine ring.

    4-Phenyl-1-[2-(4-Phenylphenoxy)ethyl]piperidine: Lacks the ethyl ester group.

    Ethyl 4-Phenyl-1-[2-(4-Phenylphenoxy)ethyl]pyrrolidin-1-ium-4-carboxylate: Similar structure but with a pyrrolidine ring.

Uniqueness: Ethyl 4-Phenyl-1-[2-(4-Phenylphenoxy)ethyl]piperidin-1-ium-4-carboxylatebromide is unique due to its combination of a piperidine ring, phenyl groups, and an ethyl ester.

Properties

CAS No.

103097-50-3

Molecular Formula

C28H32BrNO3

Molecular Weight

510.5 g/mol

IUPAC Name

ethyl 4-phenyl-1-[2-(4-phenylphenoxy)ethyl]piperidin-1-ium-4-carboxylate;bromide

InChI

InChI=1S/C28H31NO3.BrH/c1-2-31-27(30)28(25-11-7-4-8-12-25)17-19-29(20-18-28)21-22-32-26-15-13-24(14-16-26)23-9-5-3-6-10-23;/h3-16H,2,17-22H2,1H3;1H

InChI Key

MGWJPRPZJJFVAO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC[NH+](CC1)CCOC2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Origin of Product

United States

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